Neomycin B-LP trifluoroacetate salt is a derivative of neomycin, an aminoglycoside antibiotic known for its broad-spectrum antibacterial activity. Neomycin B, specifically, is derived from the fermentation of Micromonospora purpurea and is widely used in clinical settings to treat various bacterial infections, particularly those caused by Gram-negative bacteria. The trifluoroacetate salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.
Neomycin B is sourced from the natural product of Micromonospora purpurea. The trifluoroacetate salt form is synthesized to improve its pharmacological properties. This compound has been extensively studied for its efficacy against resistant bacterial strains and its potential applications in drug formulation.
Neomycin B-LP trifluoroacetate salt is classified as an aminoglycoside antibiotic. Aminoglycosides are characterized by their ability to inhibit bacterial protein synthesis by binding to the ribosomal RNA of the 30S subunit, leading to misreading of mRNA and ultimately bacterial cell death.
The synthesis of neomycin B-LP trifluoroacetate salt involves several key steps:
The synthetic protocols often utilize high-performance liquid chromatography for purification and characterization of intermediates and final products. Careful control of reaction conditions, including temperature and pH, is crucial to avoid degradation and ensure high yields.
Neomycin B consists of multiple sugar moieties linked by glycosidic bonds to a central aminocyclitol structure. The trifluoroacetate salt form introduces a trifluoroacetate group that modifies the solubility profile without significantly altering the core structure.
Neomycin B-LP trifluoroacetate salt participates in several chemical reactions typical for aminoglycosides:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
Neomycin B-LP trifluoroacetate salt exerts its antibacterial effects primarily through:
Studies have demonstrated that neomycin B derivatives exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations significantly lower than those for many other antibiotics .
Neomycin B-LP trifluoroacetate salt has several scientific uses:
Neomycin B-LP Trifluoroacetic Acid Salt (CAS: 54617-40-2) is a chemically modified derivative of neomycin B, featuring the molecular formula C₂₅H₄₈N₆O₁₄•x(C₂HF₃O₂) and a variable molecular weight due to the non-stoichiometric nature of its TFA salt formation. The base molecular weight of the neomycin B-LP moiety is 656.68 g/mol, while each trifluoroacetic acid (TFA) counterion contributes an additional 114.02 g/mol [1] [8]. The salt formation occurs through protonation of the multiple amine functional groups present in the neomycin B-LP structure by trifluoroacetic acid, resulting in enhanced solubility and stability suitable for analytical and research applications. This modification significantly alters the compound's physicochemical behavior, particularly in chromatographic systems where the ion-pairing properties improve retention on reversed-phase columns [4] [6]. The TFA salt form exhibits improved handling characteristics compared to the free base, facilitating its use in mass spectrometry and high-performance liquid chromatography (HPLC) applications where volatile mobile phases are required [6].
Table 1: Molecular Characteristics of Neomycin B-LP TFA Salt
Property | Specification |
---|---|
CAS Registry Number | 54617-40-2 |
Molecular Formula (Base) | C₂₅H₄₈N₆O₁₄ |
Molecular Weight (Base) | 656.68 g/mol |
TFA Counterion Formula | C₂HF₃O₂ |
TFA Counterion Weight | 114.02 g/mol |
Salt Formula | C₂₅H₄₈N₆O₁₄•x(C₂HF₃O₂) |
Appearance | Neat solid |
Purity Specifications | >98% (HPLC grade) |
Structurally, Neomycin B-LP is identified as the mono-N-acetyl derivative of neomycin B, distinguished by acetylation at the C6' amino group of the 2,6-diamino-2,6-dideoxy-D-glucose (DAG) moiety within the neobiosamine segment [3] [10]. This modification differentiates it from both neomycin B (framycetin, C₂₃H₄₆N₆O₁₃) and neomycin C, the latter being a natural stereoisomer where the stereochemistry at C5 of the neosamine ring differs (L-idose configuration versus D-glucose in neomycin B) [10]. The complete chemical name reflects this structural complexity: N-((1S,2R,3R,4S,5R)-5-amino-2-(((2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxytetrahydro-2H-pyran-2-yl)oxy)-3-(((2S,3R,4S,5R)-4-(((2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxytetrahydro-2H-pyran-2-yl)oxy)-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-4-hydroxycyclohexyl)acetamide [1] [3]. This acetylation reduces the number of primary amine groups compared to neomycin B, altering its charge distribution and biological interactions. Analytically, Neomycin B-LP co-elutes with neomycin B in standard chromatographic systems but can be distinguished through mass spectrometry by a mass difference of +42 Da corresponding to the acetyl group [6] [10]. The TFA salt form further modifies its chromatographic behavior through ion-pairing mechanisms, enabling separation from underivatized neomycin components in charged aerosol detection systems [6].
The biosynthetic origin of neomycin B-LP traces to the neomycin gene cluster (neo) in Streptomyces fradiae NCIMB 8233, where it emerges as a shunt metabolite rather than a primary biosynthetic product. The canonical neomycin pathway initiates with the condensation of D-glucose-6-phosphate and α-D-glucosamine-6-phosphate to form 2-deoxy-scyllo-inosose (DOI), catalyzed by the dehydrogenase NeoC [5] [8]. Transamination by the aminotransferase Neo6 then converts DOI to 2-deoxy-scyllo-inosamine (DOI), the precursor for 2-deoxystreptamine (2-DOS) formation [5]. Two critical glycosyltransferases orchestrate the assembly: Neo8 transfers N-acetyl-D-glucosamine to 2-DOS to form pseudodisaccharide intermediates, while Neo15 attaches the same aminosugar to ribostamycin in later stages to generate neomycin [2]. The deacetylase Neo16 subsequently removes acetyl groups from these intermediates, but incomplete deacetylation results in mono-N-acetylated derivatives such as neomycin B-LP [2] [8].
Genetic deletion studies confirm that disruption of neo16 leads to accumulation of N-acetylated intermediates, validating that Neomycin B-LP arises through partial deacetylation of biosynthetic precursors [2]. In vitro assays with purified Neo15 demonstrate substrate flexibility, accepting both acetylated and deacetylated intermediates, which may contribute to the formation of acetylated side products [2]. Furthermore, feeding experiments with isotope-labeled precursors reveal that Streptomyces fradiae possesses additional deacetylases beyond Neo16 that exhibit activity toward N-acetylglucosaminylribostamycin, explaining the variable production levels of neomycin B-LP under different fermentation conditions [2] [8]. This biosynthetic plasticity underscores the metabolic complexity of aminoglycoside production in actinomycetes.
Table 2: Key Enzymes in Neomycin Biosynthesis Relevant to Neomycin B-LP Formation
Enzyme | Gene | Function | Impact on Neomycin B-LP Formation |
---|---|---|---|
Glycosyltransferase | neo8 | Transfers N-acetylglucosamine to 2-deoxystreptamine | Generates acetylated pseudodisaccharide precursor |
Glycosyltransferase | neo15 | Transfers N-acetylglucosamine to ribostamycin | Produces acetylated neomycin intermediates |
Deacetylase | neo16 | Hydrolyzes acetyl groups from intermediates | Incomplete activity leads to B-LP accumulation |
Aminotransferase | neo6 | Forms 2-deoxy-scyllo-inosamine precursor | Controls flux toward 2-deoxystreptamine scaffold |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7